(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the pyrano[2,3-c]pyridine class, characterized by a fused pyran-pyridine core. Its structure includes:
- A (2Z)-2-[(3-ethylphenyl)imino] group at position 2, contributing steric bulk and electronic effects via the ethyl substituent.
- 5-(hydroxymethyl) and 8-methyl groups, enhancing hydrophilicity and influencing molecular interactions.
Pyrano[2,3-c]pyridines are noted for diverse bioactivities, including antimicrobial and antioxidant properties .
Properties
IUPAC Name |
2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3/c1-3-19-8-6-11-22(14-19)31-29-25(15-24-21(17-33)16-30-18(2)27(24)35-29)28(34)32-26-13-7-10-20-9-4-5-12-23(20)26/h4-16,33H,3,17H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZLPHJTDVWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity.
Key Observations:
- Methoxy and chloro substituents in analogs () enhance electronic effects and polarity, which may improve water solubility and interaction with biological targets .
2.3.1 Antimicrobial Activity
Pyrano[2,3-c]pyridines exhibit potent activity against pathogens like Yersinia enterocolitica:
*Predicted based on structural similarity to 2{3}.
Key Findings:
- Naphthalen-1-yl and arylimino groups correlate with lower MIC values, likely due to enhanced hydrophobic interactions with bacterial membranes .
- Hydroxymethyl substituents may improve solubility without compromising activity .
2.3.2 Antioxidant Activity
Antioxidant efficacy (DPPH assay) varies with substituents:
| Compound | IC₅₀ (µM) | Key Substituents | Reference |
|---|---|---|---|
| Target compound (predicted) | 200–300* | Hydroxymethyl, naphthyl | |
| 4p () | 223.2 | Pyrano[2,3-c]pyridine core, NO₂ | |
| 4o () | 252.5 | Pyrano[2,3-c]pyridine core, Cl |
*Estimated based on structural analogs.
Key Trends:
- Electron-withdrawing groups (e.g., NO₂, Cl) enhance radical scavenging by stabilizing reactive intermediates .
- The pyrano[2,3-c]pyridine core itself contributes to antioxidant activity, even without strong electron-withdrawing substituents .
Physicochemical and Drug-Likeness Profiles
| Parameter | Target Compound | K227-0171 | Compound |
|---|---|---|---|
| Molecular Weight | 485.5 | 475.5 | 509.9 |
| logP | ~4.2 | 3.55 | ~3.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Polar Surface Area (Ų) | ~90 | 88.18 | ~95 |
Key Insights:
Biological Activity
The compound (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a pyrano[2,3-c]pyridine derivative known for its complex structure and potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and pharmacological implications.
Chemical Structure and Properties
The compound's structure features multiple functional groups, including an imine linkage, a hydroxymethyl group, and a carboxamide moiety. These components contribute to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| CAS Number | 866342-23-6 |
| IUPAC Name | This compound |
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. Although direct studies on this specific compound are lacking, similar derivatives have been noted for their ability to inhibit cytochrome P450 enzymes involved in steroid metabolism. For example, certain pyrano derivatives have been shown to inhibit aromatase activity significantly . This raises the possibility that our compound may also interact with similar enzyme systems.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways .
Case Studies and Comparative Analysis
While direct case studies on this compound are not available, the following table summarizes findings from related compounds that share structural similarities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
